[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridin-4-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridin-4-ylmethanone is a chemical compound also known as JNJ-42153605. It is a potent and selective inhibitor of the protein kinase C theta (PKCθ) enzyme, which plays a crucial role in the modulation of T-cell activation and immune response. The compound has been studied for its potential therapeutic applications in various immunological disorders, including autoimmune diseases, transplantation, and cancer.
Wirkmechanismus
JNJ-42153605 selectively inhibits the PKCθ enzyme, which is predominantly expressed in T-cells and plays a crucial role in T-cell activation and immune response. By inhibiting PKCθ, JNJ-42153605 blocks the downstream signaling pathways that are involved in T-cell activation, leading to suppression of the immune response. This mechanism of action makes JNJ-42153605 a potential therapeutic agent for immunological disorders, where the immune response needs to be suppressed.
Biochemical and Physiological Effects:
JNJ-42153605 has been shown to have significant biochemical and physiological effects in preclinical studies. The compound has been shown to suppress T-cell activation and cytokine production, leading to a reduction in inflammation and immune response. Additionally, JNJ-42153605 has been shown to inhibit the proliferation and survival of cancer cells, leading to a potential anticancer effect.
Vorteile Und Einschränkungen Für Laborexperimente
JNJ-42153605 has several advantages for use in lab experiments. The compound is highly selective for PKCθ and has shown to have minimal off-target effects. Additionally, JNJ-42153605 has good pharmacokinetic properties, making it suitable for in vivo studies. However, the compound has some limitations, including its solubility and stability, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on JNJ-42153605. One direction is to further investigate its potential therapeutic applications in autoimmune diseases, transplantation, and cancer. Another direction is to study the safety and efficacy of JNJ-42153605 in clinical trials. Additionally, further research is needed to understand the mechanism of action of JNJ-42153605 and its potential off-target effects. Finally, future studies could focus on the development of new analogs of JNJ-42153605 with improved pharmacokinetic properties and efficacy.
Synthesemethoden
The synthesis of JNJ-42153605 involves a series of chemical reactions, starting from the commercially available starting materials. The key step involves the formation of a pyrrolidine ring through a cyclization reaction, followed by the introduction of a pyridine ring through a condensation reaction. The final product is obtained through a series of purification steps, including crystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
JNJ-42153605 has been extensively studied for its potential therapeutic applications in various immunological disorders. The compound has shown promising results in preclinical studies for the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. It has also been studied as an immunosuppressive agent for organ transplantation, where it has shown to prevent rejection of transplanted organs in animal models. Additionally, JNJ-42153605 has been investigated for its potential anticancer properties, as PKCθ has been shown to play a role in cancer cell growth and survival.
Eigenschaften
IUPAC Name |
[4-hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O2/c18-17(19,20)13-3-1-2-12(8-13)15-9-14(23)10-22(15)16(24)11-4-6-21-7-5-11/h1-8,14-15,23H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWSWCGMYXOHRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CC=NC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridin-4-ylmethanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.